molecular formula C11H15N5O4S B2647088 methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate CAS No. 2034558-54-6

methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate

Cat. No.: B2647088
CAS No.: 2034558-54-6
M. Wt: 313.33
InChI Key: ULKKUUZGDLIOBN-UHFFFAOYSA-N
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Description

Methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate is a complex organic compound featuring a triazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the triazolopyrimidine ring or the ester group, potentially yielding alcohols or amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various esters and amides.

Scientific Research Applications

Methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The triazolopyrimidine moiety is crucial for binding to the active site of the enzyme, disrupting its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .

Properties

IUPAC Name

methyl 2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylsulfamoyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4S/c1-20-10(17)7-21(18,19)15-4-2-3-9-5-12-11-13-8-14-16(11)6-9/h5-6,8,15H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKKUUZGDLIOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)NCCCC1=CN2C(=NC=N2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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